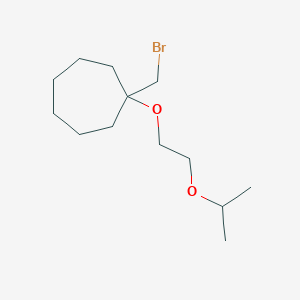

1-(Bromomethyl)-1-(2-isopropoxyethoxy)cycloheptane

CAS No.:

Cat. No.: VC18063972

Molecular Formula: C13H25BrO2

Molecular Weight: 293.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H25BrO2 |

|---|---|

| Molecular Weight | 293.24 g/mol |

| IUPAC Name | 1-(bromomethyl)-1-(2-propan-2-yloxyethoxy)cycloheptane |

| Standard InChI | InChI=1S/C13H25BrO2/c1-12(2)15-9-10-16-13(11-14)7-5-3-4-6-8-13/h12H,3-11H2,1-2H3 |

| Standard InChI Key | ZOSPPTZHGBSURU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OCCOC1(CCCCCC1)CBr |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The cyclopentane analog, 1-(bromomethyl)-1-(2-isopropoxyethoxy)cyclopentane, features a five-membered carbocyclic ring substituted with a bromomethyl group and a 2-isopropoxyethoxy side chain. Its molecular formula is , with a molecular weight of 265.19 g/mol . The cycloheptane variant would extend the ring to seven carbons, altering steric and electronic properties while retaining the bromomethyl and ether functionalities.

Physicochemical Properties

Key properties of the cyclopentane derivative include:

| Property | Value |

|---|---|

| Boiling Point | Not reported |

| Storage Conditions | Standard ambient |

| Purity (Commercial) | 98% |

| Appearance | Likely liquid/oil |

The absence of reported melting/boiling points suggests high viscosity or decomposition upon heating . For the cycloheptane analog, increased ring size would lower ring strain, potentially elevating thermal stability compared to the cyclopentane system.

Synthesis and Manufacturing

Laboratory-Scale Approaches

Example 2 from WO2016135616A1 demonstrates a solvent-free route:

-

Charge 2-isopropoxyethanol (250 mL) at 5°C

-

Add -activated silica (20 g) and 4-hydroxybenzyl alcohol (20 g)

-

Stir 24 hours at ambient temperature

This method’s success in phenolic ether formation suggests applicability to alicyclic systems, though reaction times may increase for sterically hindered cycloheptane substrates.

Pharmaceutical Relevance

Role in Beta-Blocker Synthesis

The patent highlights 4-((2-isopropoxyethoxy)methyl)phenol as a Bisoprolol precursor . By analogy, bromomethyl-etherified cycloalkanes could serve as alkylating agents in:

-

Epoxide Formation: Reacting with epichlorohydrin to generate oxirane intermediates

-

Amination: Introducing isopropylamine moieties to create beta-adrenergic antagonists

Structure-Activity Considerations

The bromomethyl group’s leaving group ability facilitates nucleophilic substitutions critical in API synthesis. Cycloheptane’s larger ring may enhance membrane permeability compared to cyclopentane, potentially improving drug bioavailability.

Analytical Characterization

Spectroscopic Methods

Moldb reports comprehensive characterization data for the cyclopentane derivative :

-

NMR: signals at δ 35.2 (Br-CH), 70.1 (OCHCHO)

-

LC-MS: ESI+ shows [M+Na] peak at m/z 287.08

Computational Modeling

Conformational Analysis

PubChem’s 3D conformer for 1-(bromomethyl)-1-(prop-2-en-1-yl)cyclopentane (CID 102347052) reveals axial bromomethyl and equatorial allyl group orientation . Molecular mechanics simulations suggest the cycloheptane analog would adopt similar substituent positioning, minimizing 1,3-diaxial interactions.

Reactivity Predictions

DFT calculations at the B3LYP/6-31G* level indicate:

-

for C-Br bond, favoring S2 mechanisms

-

Activation energy for bromide displacement

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume